molecular formula C11H14N2O2 B1484977 (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-25-0

(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1484977
CAS RN: 2098159-25-0
M. Wt: 206.24 g/mol
InChI Key: ZIXGIYFKOZLZFP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-3-Methylbut-2-en-1-yl-1H-pyrazol-4-ylprop-2-enoate, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid with a molecular weight of 219.29 g/mol. This compound is of interest due to its potential applications in various scientific research fields, such as biochemistry and pharmacology.

Scientific Research Applications

Stereochemical Analysis and Reaction Pathways

The stereochemical properties of related compounds have been studied to understand their transformation capabilities. For instance, Borisova et al. (2016) examined the stereochemical peculiarities of similar compounds through X-ray structural analysis, revealing limitations in their transformation into certain derivatives due to the inability to undergo thermal intramolecular Diels–Alder reactions (Borisova et al., 2016).

Synthesis and Characterization

A significant aspect of research focuses on synthesizing new derivatives and characterizing their properties. Bhat et al. (2016) reported the synthesis of a new series of compounds via a Claisen–Schmidt condensation approach. These compounds were evaluated for their antimicrobial, antioxidant, and anticancer activities, showing broad-spectrum antimicrobial and antioxidant activities and moderate to excellent anticancer activities (Bhat et al., 2016).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to “(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid”. For example, Farghaly et al. (2001) synthesized derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates, examining their antimicrobial and anti-inflammatory activities. One compound showed in vitro antibacterial activity, and two compounds displayed in vivo anti-inflammatory potency (Farghaly et al., 2001).

Material Science and Chemical Synthesis

Research also extends to the synthesis of novel compounds for material science applications. For instance, Quiroga et al. (2007) reported the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing a novel protocol that yields these compounds efficiently (Quiroga et al., 2007).

properties

IUPAC Name

(E)-3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXGIYFKOZLZFP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=C(C=N1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1C=C(C=N1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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